molecular formula C15H18N2O3 B2664284 (1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid CAS No. 1820571-36-5

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B2664284
CAS No.: 1820571-36-5
M. Wt: 274.32
InChI Key: VBWPXKPIVLJFPD-CHWSQXEVSA-N
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Description

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Phenylpiperazine Moiety: This step involves the acylation of phenylpiperazine with a suitable acyl chloride or anhydride, followed by coupling with the cyclopropane carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The cyclopropane ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWPXKPIVLJFPD-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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